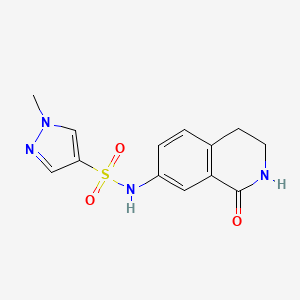

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

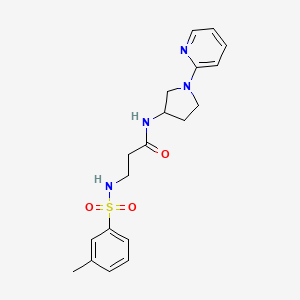

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as OTS964 and has been synthesized through various methods.

Scientific Research Applications

Biological Active Sulfonamide Hybrids

Sulfonamides constitute a significant class of drugs with diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of sulfonamide hybrids, incorporating organic compounds such as coumarin, isoxazole, tetrazole, pyrazole, and pyrrole, allows for a wide range of applications in developing new pharmacological agents. These hybrids have been the subject of recent advances in drug design and development, highlighting their importance in medicinal chemistry (Reihane Ghomashi et al., 2022).

GR Antagonists Development

Sulfonamide-based compounds, specifically 1H-pyrazolo[3,4-g]hexahydro-isoquinoline sulfonamides, have been optimized as glucocorticoid receptor (GR) antagonists. By incorporating heteroaryl ketone groups and optimizing the sulfonamide substituent, compounds with excellent functional GR antagonism have been obtained. These compounds exhibit minimal hERG activity and improved pharmacokinetic profiles, demonstrating their potential in therapeutic applications (H. Hunt et al., 2015).

Innovative Synthetic Approaches

A multicomponent reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine has been discovered, leading to the synthesis of unexpected H-pyrazolo[5,1-a]isoquinolines. This reaction involves silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation, showcasing an innovative approach to generating sulfonamide-based compounds with potential biological activities (Shaoyu Li & Jie Wu, 2011).

Antimicrobial and Anti-Malarial Activities

Sulfonamide-based compounds, specifically pyrazole-based Cinnoline derivatives, have been synthesized and evaluated for their in vitro anti-malarial and anti-bacterial activities. These compounds have shown promising results against Plasmodium falciparum and various pathogenic microbes, indicating their potential as antimicrobial and anti-malarial agents (S. H. Unnissa et al., 2015).

properties

IUPAC Name |

1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-17-8-11(7-15-17)21(19,20)16-10-3-2-9-4-5-14-13(18)12(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALSAAHOQKSWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2657720.png)

![N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2657724.png)

![N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2657725.png)